molecular formula C14H12BrN3S B1230103 2-Amino-4-(5-bromo-2-thiophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

2-Amino-4-(5-bromo-2-thiophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No. B1230103
M. Wt: 334.24 g/mol
InChI Key: NNOXETWBPUKXET-UHFFFAOYSA-N
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Description

2-amino-4-(5-bromo-2-thiophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a member of quinolines.

Scientific Research Applications

Synthesis and Reactivity

2-Amino-4-(5-bromo-2-thiophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile has been a subject of interest due to its versatile reactivity and potential in synthesizing diverse chemical compounds. Studies have shown that this compound can be synthesized through various methods and is reactive towards different reagents. For instance, Elkholy and Morsy (2006) demonstrated its synthesis through treating cyclohexanone with 2-benzylidenemalononitrile in the presence of ammonium acetate, exploring its reactivity towards several reagents like DMF-DMA, carbon disulfide, and acetyl chloride (Elkholy & Morsy, 2006).

Antifungal Properties

Research has also delved into the antifungal properties of this compound and its analogues. Gholap et al. (2007) synthesized a series of analogues and evaluated their antifungal activity, discussing the relationship between functional group variation and biological activity (Gholap et al., 2007).

Cross-Recyclization Applications

The compound’s utility in cross-recyclization reactions has been explored by Dyachenko and Dyachenko (2008). They demonstrated how cross-recyclization with different reactants can yield various substituted derivatives, underlining the compound's versatility in organic synthesis (Dyachenko & Dyachenko, 2008).

One-Pot Synthesis

The compound is also notable in one-pot synthesis processes. Wan et al. (2011) reported a one-pot reaction to synthesize N2-substituted analogues in basic ionic liquid, highlighting the efficiency of this method in constructing multiple new bonds in a single reaction (Wan et al., 2011).

properties

Product Name

2-Amino-4-(5-bromo-2-thiophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Molecular Formula

C14H12BrN3S

Molecular Weight

334.24 g/mol

IUPAC Name

2-amino-4-(5-bromothiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C14H12BrN3S/c15-12-6-5-11(19-12)13-8-3-1-2-4-10(8)18-14(17)9(13)7-16/h5-6H,1-4H2,(H2,17,18)

InChI Key

NNOXETWBPUKXET-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CC=C(S3)Br

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CC=C(S3)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4-(5-bromo-2-thiophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Reactant of Route 2
2-Amino-4-(5-bromo-2-thiophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
2-Amino-4-(5-bromo-2-thiophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Reactant of Route 4
2-Amino-4-(5-bromo-2-thiophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Reactant of Route 5
2-Amino-4-(5-bromo-2-thiophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Reactant of Route 6
2-Amino-4-(5-bromo-2-thiophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

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